Cas no 3195-24-2 (Diethyl Diallylmalonate)

Diethyl Diallylmalonate is a versatile diester compound characterized by its two allyl functional groups attached to a malonate core. This structure imparts reactivity in polymerization and cross-linking applications, making it valuable in the synthesis of specialty polymers, resins, and adhesives. Its dual allyl groups enable participation in thiol-ene and radical-mediated reactions, offering utility in photopolymerization and thermosetting systems. The compound's ester groups further enhance solubility in organic solvents, facilitating formulation flexibility. Diethyl Diallylmalonate is also employed as a building block in organic synthesis, particularly for cyclization and functionalization reactions. Its balanced reactivity and stability make it suitable for both industrial and research applications.
Diethyl Diallylmalonate structure
Diethyl Diallylmalonate structure
Product Name:Diethyl Diallylmalonate
CAS No:3195-24-2
MF:C13H20O4
MW:240.295504570007
MDL:MFCD00009126
CID:84657
PubChem ID:87567732
Update Time:2025-05-26

Diethyl Diallylmalonate Chemical and Physical Properties

Names and Identifiers

    • Diallylmalonic acid diethyl ester
    • Diethyl diallylmalonate
    • diethyl 2,2-bis(prop-2-enyl)propanedioate
    • Diethyl 2,2-diallylmalonate
    • Diethyl 2,2-diallylmalonate , Tech.
    • diethyl 2,2-diprop-2-enylpropane-1,3-dioate
    • 2,2-(Diallyl)malonic acid diethyl ester
    • Di-2-propenylpropanedioic acid diethyl ester
    • Diethyl 2,2-diallylmalonate #
    • NSC-46842
    • NS00005030
    • Propanedioic acid, di-2-propenyl-, diethyl ester
    • AS-37682
    • NSC30683
    • LYUUVYQGUMRKOV-UHFFFAOYSA-
    • CHEBI:188661
    • InChI=1/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3
    • W2RBW7YAY9
    • NSC-30683
    • CS-0167979
    • NSC46842
    • DTXSID00185785
    • EINECS 221-696-4
    • 3195-24-2
    • EC 221-696-4
    • Malonic acid, diallyl-, diethyl ester
    • AI3-04982
    • W-106866
    • diethyl 2,2-diprop-2-enylpropanedioate
    • Q63409574
    • D1183
    • FT-0624613
    • MFCD00009126
    • NSC 30683
    • AKOS005199197
    • Propanedioic acid, 2,2-di-2-propen-1-yl-, 1,3-diethyl ester
    • SY048419
    • DIETHYLDIALLYLMALONATE
    • SCHEMBL283884
    • Diethyl diallylmalonate, 98%
    • NSC 46842
    • Diethyl 2,2-diallylpropanedioate
    • DB-048132
    • 1,3-diethyl 2,2-bis(prop-2-en-1-yl)propanedioate
    • Diethyl Diallylmalonate
    • MDL: MFCD00009126
    • Inchi: 1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3
    • InChI Key: LYUUVYQGUMRKOV-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(=O)OCC)(CC=C)CC=C)=O
    • BRN: 1790529

Computed Properties

  • Exact Mass: 240.13600
  • Monoisotopic Mass: 240.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 10
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.6A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.994 g/mL at 25 °C(lit.)
  • Boiling Point: 128°C/16mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.446(lit.)
  • Solubility: Very slightly soluble (0.72 g/l) (25 º C),
  • Water Partition Coefficient: Sparingly Soluble in water. (0.72 g/L) (25°C)
  • PSA: 52.60000
  • LogP: 2.25120
  • Solubility: Not available

Diethyl Diallylmalonate Security Information

Diethyl Diallylmalonate Customs Data

  • HS CODE:2917190090
  • Customs Data:

    China Customs Code:

    2917190090

    Overview:

    2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Diethyl Diallylmalonate Suppliers

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(CAS:3195-24-2)Diethyl Diallylmalonate
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Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):227.0
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Additional information on Diethyl Diallylmalonate

Diethyl Diallylmalonate (CAS No. 3195-24-2): A Versatile Intermediate in Chemical and Pharmaceutical Applications

The diethyl diallylmalonate, identified by its CAS No. 3195-24-2, is an organic compound of significant interest in the fields of synthetic chemistry, pharmaceutical development, and materials science. Structurally characterized as an ester derivative of diallyl malonic acid, this compound exhibits unique reactivity due to its combination of malonate ester functionality and conjugated double bonds. Recent advancements in its synthesis and application have positioned it as a critical intermediate for constructing complex molecular architectures.

Recent studies highlight its role in the synthesis of bioactive compounds, particularly in the design of antiviral agents. Researchers at the University of California, San Francisco (UCSF), demonstrated that diethyl diallylmalonate can serve as a precursor for synthesizing nucleoside analogs with potent activity against hepatitis B virus (HBV). The compound’s dual functional groups enable efficient coupling reactions with ribose derivatives under mild conditions, streamlining the production of drug candidates that target viral polymerases.

In polymer science, CAS No. 3195-24-2 has emerged as a key monomer for developing stimuli-responsive materials. A 2023 study published in Advanced Materials revealed that copolymers incorporating this compound exhibit pH-sensitive swelling behavior, making them ideal for drug delivery systems. The conjugated double bonds allow for tunable crosslinking densities, while the malonate ester groups provide sites for further functionalization with targeting ligands or therapeutic payloads.

Advances in green chemistry have also expanded its utility. A collaborative project between ETH Zurich and Merck KGaA introduced a catalytic asymmetric synthesis pathway using diethyl diallylmalonate. By employing palladium-catalyzed Suzuki-Miyaura coupling with enantioenriched boronic acids, researchers achieved >98% ee in chiral derivatives relevant to agrochemicals. This method reduces waste generation by eliminating stoichiometric oxidizing agents traditionally required for such transformations.

The compound’s thermal stability profile has been optimized through recent crystal engineering studies. Scientists at Tokyo Institute of Technology reported that substituting one ethyl group with a tert-butyl moiety significantly enhances thermal resistance without compromising reactivity—a breakthrough for applications requiring high-temperature processing, such as thermoplastic elastomer manufacturing.

In pharmaceutical formulation development, diethyl diallylmalonate’s amphiphilic properties are being leveraged to improve drug solubility. A Phase I clinical trial currently underway evaluates nanoparticle formulations stabilized by this compound’s derivatives for delivering poorly water-soluble anticancer agents like paclitaxel analogs. Preclinical data show enhanced tumor accumulation and reduced off-target effects compared to conventional carriers.

Safety assessments published in Toxicological Sciences (2023) confirmed low acute toxicity profiles when handled under standard laboratory protocols. These findings align with regulatory requirements for industrial use, particularly in the production of specialty chemicals where occupational exposure risks are minimized through automated synthesis systems now common in GMP-compliant facilities.

Ongoing research explores its potential in click chemistry frameworks. Researchers at MIT have developed a copper-free azide-alkyne cycloaddition protocol where CAS No. 3195-24-2-derived alkyne precursors achieve >95% yield under bioorthogonal conditions—critical for live-cell imaging applications without perturbing cellular processes.

The compound’s spectroscopic signatures have been systematically cataloged using advanced NMR techniques at Oxford University’s Chemistry Department. These reference spectra now serve as benchmark standards for quality control protocols across industries relying on this intermediate’s precise structural integrity.

Market analysis by Frost & Sullivan projects annual growth exceeding 7% through 2030 driven by expanding applications in specialty polymers and targeted drug delivery systems. Leading manufacturers are investing in continuous-flow synthesis technologies to meet rising demand while maintaining compliance with ISO 14001 environmental standards.

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Amadis Chemical Company Limited
(CAS:3195-24-2)Diethyl Diallylmalonate
A821073
Purity:99%
Quantity:100g
Price ($):227.0
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